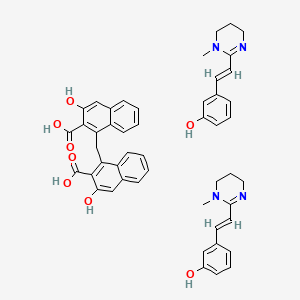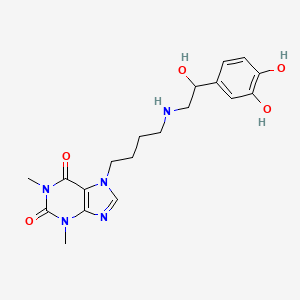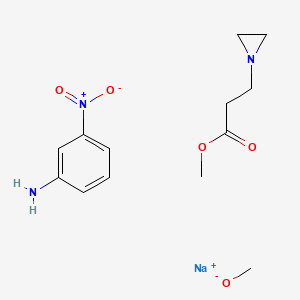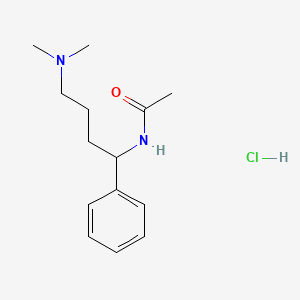
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and an acetamide group. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride typically involves the quaternization of dimethylaminopropylamine with benzyl chloride. The reaction is carried out in a solvent such as xylene, with p-toluene sulphonic acid as a catalyst . The reaction conditions include maintaining the temperature and stirring the mixture until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is achieved through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Employed in the study of cellular processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The dimethylamino group plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-(Dimethylamino)propyl)methacrylamide: A compound with similar structural features but different applications.
N-(3-(Dimethylamino)propyl)alkanamide chloride: Another related compound used in surfactant research.
Uniqueness
N-(alpha-(3-(Dimethylamino)propyl)benzyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Propiedades
Número CAS |
80704-45-6 |
|---|---|
Fórmula molecular |
C14H23ClN2O |
Peso molecular |
270.80 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)-1-phenylbutyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-12(17)15-14(10-7-11-16(2)3)13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-11H2,1-3H3,(H,15,17);1H |
Clave InChI |
GUDGHWYZZKDMBC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCCN(C)C)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-](/img/structure/B13792108.png)
![(4-Chlorophenyl)-[4-(4-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B13792109.png)
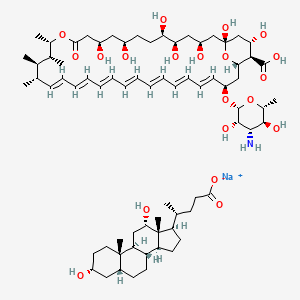
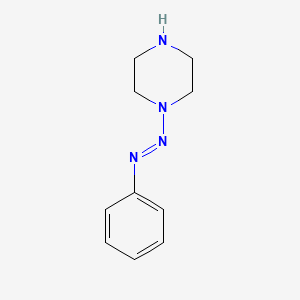
![2,2'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B13792132.png)
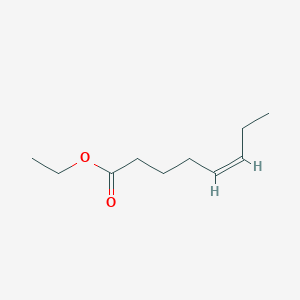
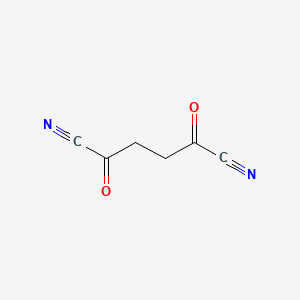
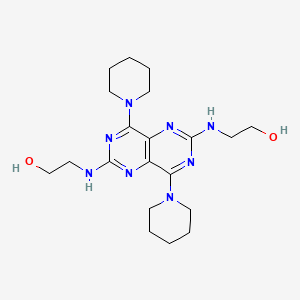
![Tricyclo[3.2.1.02,4]oct-6-ene,8-methylene-](/img/structure/B13792152.png)
